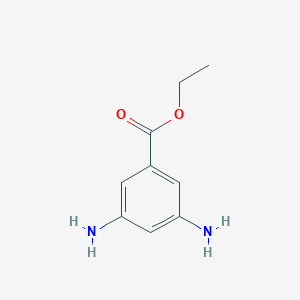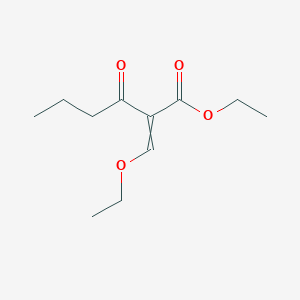
Ethyl 2-butyryl-3-ethoxyacrylate
描述
Ethyl 2-butyryl-3-ethoxyacrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxymethylidene group attached to a 3-oxohexanoate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(ethoxymethylidene)-3-oxohexanoate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a catalytic amount of acetic anhydride. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-(ethoxymethylidene)-3-oxohexanoate typically involves large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
化学反应分析
Types of Reactions: Ethyl 2-butyryl-3-ethoxyacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethoxymethylidene group can be substituted by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, such as pyrimidines and pyrazoles.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Nucleophilic Substitution: Substituted derivatives of ethyl 2-(ethoxymethylidene)-3-oxohexanoate.
Cyclization: Heterocyclic compounds such as pyrimidines and pyrazoles.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学研究应用
Ethyl 2-butyryl-3-ethoxyacrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Derivatives of this compound have potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl 2-(ethoxymethylidene)-3-oxohexanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects. The specific pathways involved depend on the nature of the target molecule and the reaction conditions.
相似化合物的比较
Ethyl 2-butyryl-3-ethoxyacrylate can be compared with other similar compounds, such as:
Ethyl 2-(ethoxymethylidene)-3-oxobutanoate: This compound has a shorter carbon chain and different reactivity.
Ethyl 2-(ethoxymethylidene)-3-oxopentanoate: This compound has a similar structure but different physical and chemical properties.
Ethyl 2-(ethoxymethylidene)-3-oxoheptanoate: This compound has a longer carbon chain and may exhibit different reactivity and applications.
The uniqueness of ethyl 2-(ethoxymethylidene)-3-oxohexanoate lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields of research and industry.
属性
IUPAC Name |
ethyl 2-(ethoxymethylidene)-3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-7-10(12)9(8-14-5-2)11(13)15-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECIVGGFOMFFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=COCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391774 | |
| Record name | ethyl 2-butyryl-3-ethoxyacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125500-84-7 | |
| Record name | ethyl 2-butyryl-3-ethoxyacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
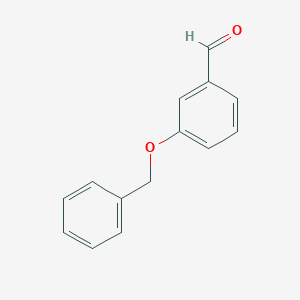
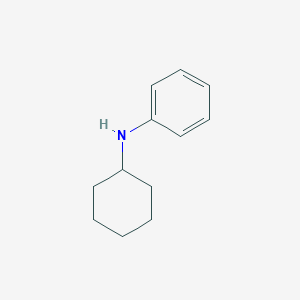

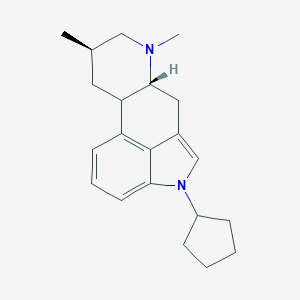
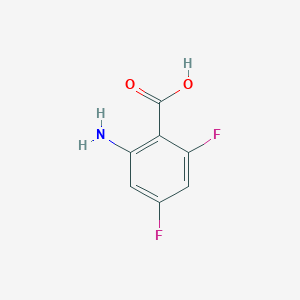
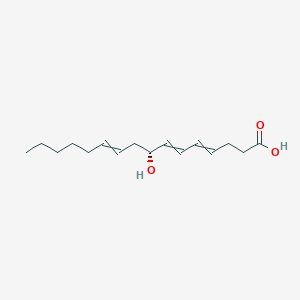
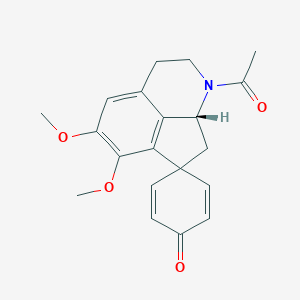
![3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B162163.png)
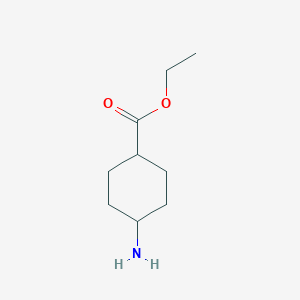
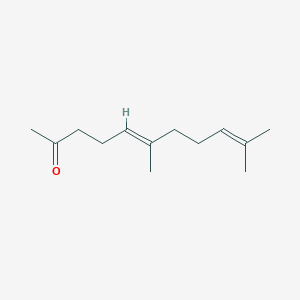
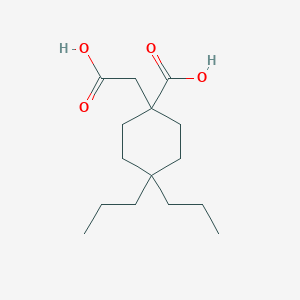
![4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B162173.png)
![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
